2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one is a synthetic organic compound that belongs to the class of oxazepanes These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one typically involves the following steps:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazepane ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone group.
Reduction: Reduction reactions can occur, potentially converting the ethanone group to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, derivatives of oxazepanes are often explored for their pharmacological properties, including potential use as therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(1,4-diazepan-4-yl)ethan-1-one: Similar structure but with a diazepane ring.
2-(2-Chlorophenyl)-1-(1,4-thiazepan-4-yl)ethan-1-one: Contains a thiazepane ring instead of an oxazepane ring.
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one lies in its specific ring structure and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(1,4-oxazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-5-2-1-4-11(12)10-13(16)15-6-3-8-17-9-7-15/h1-2,4-5H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGOYHAZUCOWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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